![molecular formula C11H15F2NO B2358338 Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone CAS No. 2310102-76-0](/img/structure/B2358338.png)
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone, also known as CFM-2, is a compound that has been studied for its potential use in scientific research. CFM-2 is a synthetic compound that was first synthesized in 2005 by researchers at the University of California, San Diego. Since then, CFM-2 has been the subject of numerous studies investigating its potential applications in various fields of research.
Mécanisme D'action
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone works by binding to the active site of FAAH, preventing it from breaking down endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. The activation of these receptors can have a range of effects, including pain relief, anti-inflammatory effects, and modulation of mood and appetite.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects in various studies. In particular, Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone has also been shown to have anxiolytic effects in models of anxiety, and to modulate appetite in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone in lab experiments is its specificity for FAAH inhibition. This allows researchers to selectively increase endocannabinoid levels without affecting other pathways in the body. However, one limitation of Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone is its potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone. One area of interest is the development of more selective FAAH inhibitors, which could have fewer off-target effects than Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone. Additionally, researchers are interested in investigating the potential therapeutic applications of FAAH inhibitors, particularly in the treatment of pain, inflammation, and anxiety disorders. Finally, there is ongoing research into the role of endocannabinoids in various physiological processes, which could lead to new insights into the potential applications of FAAH inhibitors like Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone.
Méthodes De Synthèse
The synthesis of Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone involves several steps, including the reaction of cyclohex-3-en-1-ol with 3-(difluoromethyl)azetidine-1-carboxylic acid, followed by the addition of methanesulfonyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone in high purity.
Applications De Recherche Scientifique
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. In particular, Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have a range of physiological effects.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[3-(difluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c12-10(13)9-6-14(7-9)11(15)8-4-2-1-3-5-8/h1-2,8-10H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLAFUJUYKRICJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.